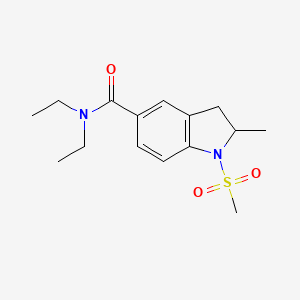
N,N-diethyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides, such as the one in your query, are known to represent a class of medicinally important compounds and chemical intermediates, which are extensively used in drug development . They often serve as versatile intermediates that pave ways toward achieving diverse bioactive heterocyclic compounds for future drug discovery and development .
Synthesis Analysis
The synthesis of similar arylsulfonamide-based dialkylated amide motifs has been achieved in improved yields using non-conventional amidation of p-tolylsulfonamide precursors . The series of targeted compounds were synthesized in good to excellent yields and subsequently purified by column chromatography where necessary .Molecular Structure Analysis
The structures of these compounds were substantiated based on the results of elemental analysis and spectroscopic data namely, FT-IR, 1 H-NMR, 13 C-NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the amidation of p-tolylsulfonamide precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as FT-IR, 1 H-NMR, 13 C-NMR and mass spectra .Aplicaciones Científicas De Investigación
Synthesis of Hybrid Sulfonamide Carbamates
This compound serves as a precursor in the synthesis of novel hybrid sulfonamide carbamates. These hybrids are created by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate under specific conditions . The resulting compounds have shown potential in various fields, including medicinal chemistry, due to their unique structural properties.
Antimicrobial Activity
The synthesized sulfonamide carbamates exhibit antimicrobial activities. Certain derivatives, such as Ethyl ( {4- [ (5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)-carbamate, have demonstrated significant efficacy against tested bacteria . This application is crucial in the development of new antibiotics and understanding resistance mechanisms.
Molecular Docking Studies
Molecular docking studies are performed on the synthesized compounds to predict their interaction with biological targets. This is an essential step in drug discovery, providing insights into the binding affinities and modes of action of potential therapeutics .
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are conducted to understand the molecular interactions at a quantum level. These calculations help in predicting the stability, reactivity, and properties of the synthesized compounds .
Noncovalent Interaction Analysis
The study of noncovalent interactions, such as hydrogen bonding and van der Waals forces, is vital for understanding the supramolecular architecture of the compounds. This analysis contributes to the design of better pharmaceuticals and materials with desired properties .
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters of the compounds are predicted to assess their bioavailability and safety profiles. This is a critical component in evaluating the drug-likeness of new chemical entities .
Inhibition Prospects Against Targets
The compounds are evaluated for their inhibition prospects against various biological targets, including enzymes like dihydropteroate synthase, DNA topoisomerase, and viral proteins such as the SARS-CoV-2 spike protein. This application has implications for treating infectious diseases and designing antiviral agents .
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-16(6-2)15(18)12-7-8-14-13(10-12)9-11(3)17(14)21(4,19)20/h7-8,10-11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLEVGLBWVXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

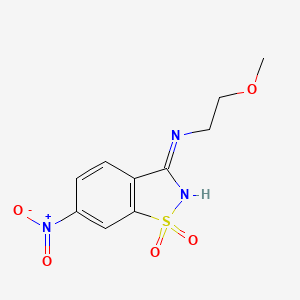
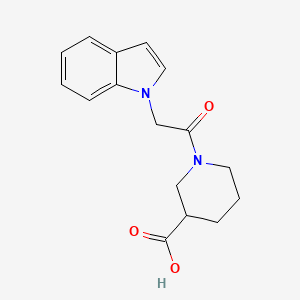
![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6071923.png)

![[2-(2-benzylidenehydrazino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B6071936.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6071940.png)
![4-chloro-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6071947.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6071954.png)

![1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6071967.png)
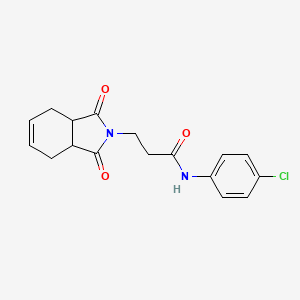
![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)
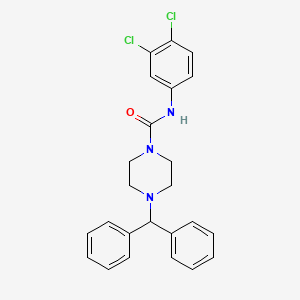
![3-[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6072022.png)